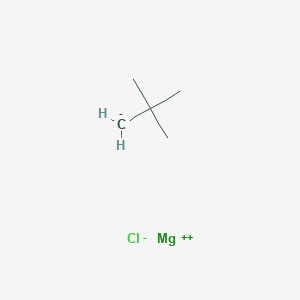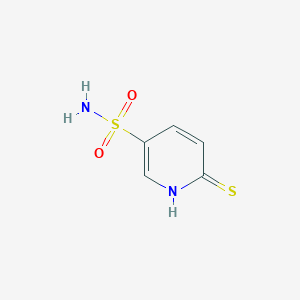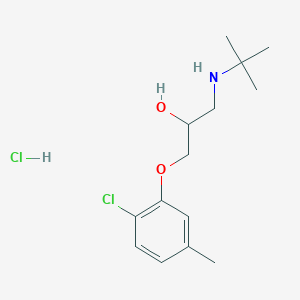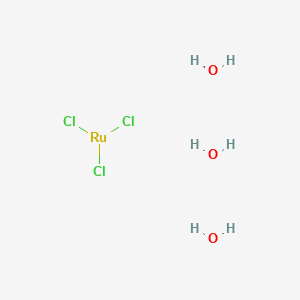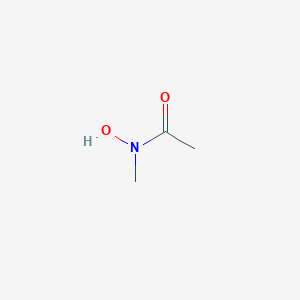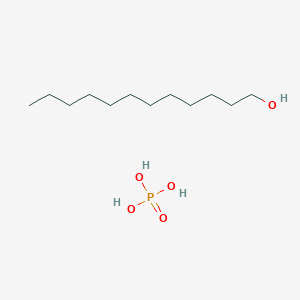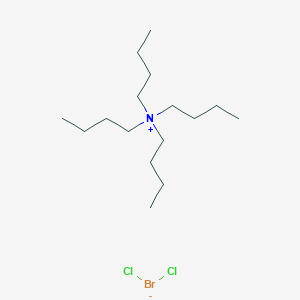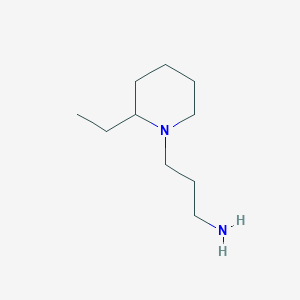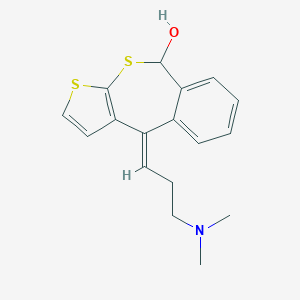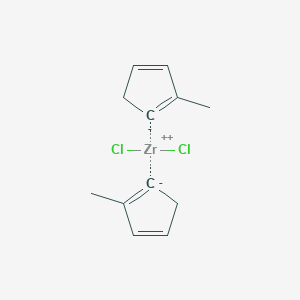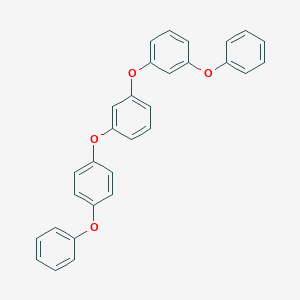
Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as bis(4-phenoxyphenyl) ether or BPE. It has a molecular formula of C30H22O2 and a molecular weight of 414.49 g/mol.
Wirkmechanismus
The mechanism of action of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is not fully understood. However, it is believed that this compound acts as an electron donor and acceptor, which allows it to participate in charge transport processes in organic semiconductors and liquid crystals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it ideal for use in various scientific applications. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- in scientific research. One potential direction is the development of new organic semiconductors and liquid crystals based on this compound. Another potential direction is the use of this compound in the fabrication of flexible and wearable electronics. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
In conclusion, benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is a chemical compound that has various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- can be synthesized through various methods. One of the most common methods is the Ullmann coupling reaction, which involves the reaction of 4-bromoanisole and 4-iodophenol in the presence of copper powder and potassium carbonate. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoanisole and 4-boronophenol in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- has various potential applications in scientific research. One of the main applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Another potential application is in the field of liquid crystals. This compound has been used as a component in the synthesis of liquid crystals, which can be used in the fabrication of displays and sensors.
Eigenschaften
CAS-Nummer |
13281-14-6 |
|---|---|
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-phenoxy-3-[3-(4-phenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C30H22O4/c1-3-9-23(10-4-1)31-25-17-19-26(20-18-25)33-28-14-8-16-30(22-28)34-29-15-7-13-27(21-29)32-24-11-5-2-6-12-24/h1-22H |
InChI-Schlüssel |
SVFHRCOHIYYWMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5 |
Andere CAS-Nummern |
13281-14-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
